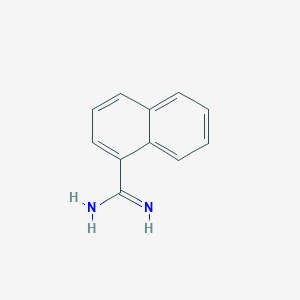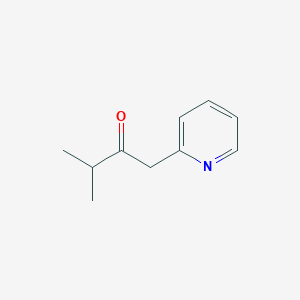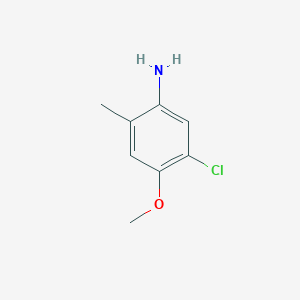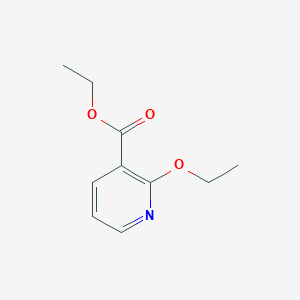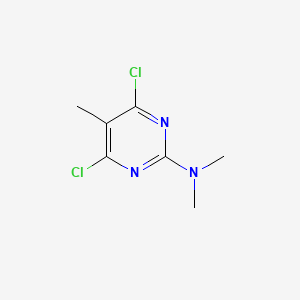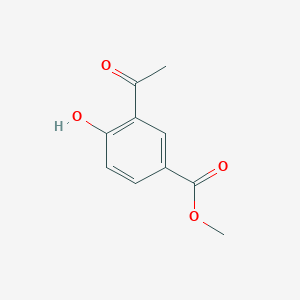![molecular formula C12H11NO2S B1367006 [1,1'-Biphenyl]-2-sulfonamide CAS No. 40182-06-7](/img/structure/B1367006.png)
[1,1'-Biphenyl]-2-sulfonamide
Overview
Description
[1,1’-Biphenyl]-2-sulfonamide is an organic compound that consists of a biphenyl structure with a sulfonamide group attached to the second position of one of the phenyl rings
Mechanism of Action
Target of Action
2-Phenylbenzenesulfonamide, also known as “[1,1’-Biphenyl]-2-sulfonamide”, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including 2-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in folic acid synthesis, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by 2-Phenylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for DNA synthesis . This disruption can lead to a halt in bacterial growth and replication .
Result of Action
The primary result of the action of 2-Phenylbenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, this compound prevents the production of DNA in bacteria, leading to a halt in their growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylbenzenesulfonamide. Factors such as pH, temperature, and presence of other substances can affect the stability and activity of the compound. For instance, certain environmental conditions might enhance or inhibit the activity of the compound . .
Biochemical Analysis
Biochemical Properties
[1,1’-Biphenyl]-2-sulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in signal transduction pathways. The nature of these interactions often involves the binding of [1,1’-Biphenyl]-2-sulfonamide to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, [1,1’-Biphenyl]-2-sulfonamide has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds within the cell .
Cellular Effects
The effects of [1,1’-Biphenyl]-2-sulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, [1,1’-Biphenyl]-2-sulfonamide has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-2-sulfonamide exerts its effects through several mechanisms. One primary mechanism involves the binding of [1,1’-Biphenyl]-2-sulfonamide to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of [1,1’-Biphenyl]-2-sulfonamide to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which in turn affects the metabolism of various substrates. Additionally, [1,1’-Biphenyl]-2-sulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of [1,1’-Biphenyl]-2-sulfonamide can change over time in laboratory settings. Studies have shown that the stability and degradation of [1,1’-Biphenyl]-2-sulfonamide can influence its long-term effects on cellular function. For example, prolonged exposure to [1,1’-Biphenyl]-2-sulfonamide can lead to the accumulation of degradation products, which may have different biochemical properties and effects compared to the parent compound. Additionally, the temporal effects of [1,1’-Biphenyl]-2-sulfonamide on cellular function can vary depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-2-sulfonamide vary with different dosages in animal models. At low doses, [1,1’-Biphenyl]-2-sulfonamide may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of [1,1’-Biphenyl]-2-sulfonamide can cause liver toxicity and oxidative stress in animal models. Additionally, threshold effects have been observed, where certain dosages of [1,1’-Biphenyl]-2-sulfonamide are required to elicit specific biochemical or cellular responses .
Metabolic Pathways
[1,1’-Biphenyl]-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway for [1,1’-Biphenyl]-2-sulfonamide involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The involvement of [1,1’-Biphenyl]-2-sulfonamide in these metabolic pathways can affect the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-2-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. For instance, [1,1’-Biphenyl]-2-sulfonamide can interact with membrane transporters, such as organic anion transporters, to facilitate its uptake into cells. Once inside the cell, [1,1’-Biphenyl]-2-sulfonamide can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. The transport and distribution of [1,1’-Biphenyl]-2-sulfonamide can also affect its biochemical properties and cellular effects .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-2-sulfonamide plays a crucial role in its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals or post-translational modifications. For example, [1,1’-Biphenyl]-2-sulfonamide may contain specific targeting signals that direct it to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. The subcellular localization of [1,1’-Biphenyl]-2-sulfonamide can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-sulfonamide typically involves the sulfonation of biphenyl followed by the introduction of the sulfonamide group. One common method is the reaction of biphenyl with chlorosulfonic acid to form [1,1’-Biphenyl]-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-sulfonamide can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids and related derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
[1,1’-Biphenyl]-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Biphenyl: Lacks the sulfonamide group but shares the biphenyl structure.
[1,1’-Biphenyl]-4-sulfonamide: Similar structure with the sulfonamide group at a different position.
[1,1’-Biphenyl]-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.
Uniqueness: [1,1’-Biphenyl]-2-sulfonamide is unique due to the specific positioning of the sulfonamide group, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXDENYROQKXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494854 | |
| Record name | [1,1'-Biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40182-06-7 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40182-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
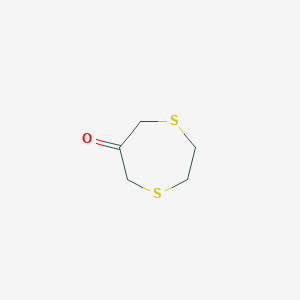
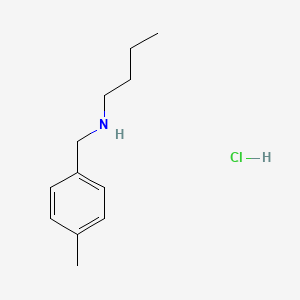

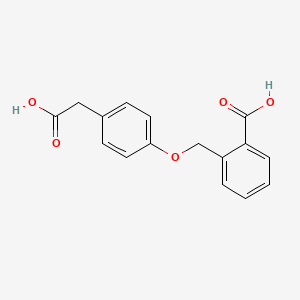

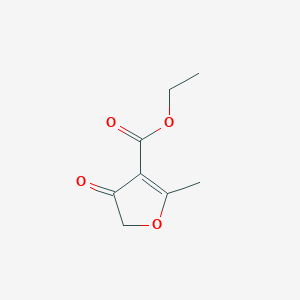
![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)

